1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a trifluoromethyl group, a methoxybenzoyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the acylation of 3-methoxybenzoic acid with an appropriate acyl chloride under acidic conditions to form the methoxybenzoyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a radical trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator.
Formation of the Dihydroimidazole Ring: The final step involves the cyclization of the intermediate with a suitable diamine under basic conditions to form the dihydroimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The trifluoromethyl group imparts unique properties, making the compound useful in the development of advanced materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the methoxybenzoyl group may facilitate interactions with hydrophobic pockets in the target molecule . The dihydroimidazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
1-(3-methoxybenzoyl)-2-({[4-(fluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
1-(3-methoxybenzoyl)-2-({[4-(methyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(3-methoxybenzoyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate .
Properties
IUPAC Name |
(3-methoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-26-16-4-2-3-14(11-16)17(25)24-10-9-23-18(24)27-12-13-5-7-15(8-6-13)19(20,21)22/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZESRDWVQWIWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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